4-nitro-N-(2-phenylphenyl)-2,1,3-benzoxadiazol-7-amine
Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structural formula. The compound’s class or family, and its role or use, would also be mentioned.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the reaction conditions, and the yield. The mechanism of the reaction may also be discussed.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, which could be determined using techniques such as X-ray crystallography or NMR spectroscopy. The compound’s stereochemistry would also be discussed if relevant.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes. This could include its reactivity with various reagents, its participation in certain types of reactions, and the products it forms.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Analytical Methods Development
4-nitro-N-(2-phenylphenyl)-2,1,3-benzoxadiazol-7-amine and its related compounds are used extensively in the development of analytical methods, particularly in High-Performance Liquid Chromatography (HPLC). These compounds serve as effective derivatization reagents for amines and amino acids, enhancing the detection and analysis capabilities of HPLC systems. This is particularly relevant in the analysis of complex biological samples where precise and accurate quantification of amines and amino acids is crucial (Aboul-Enein et al., 2011).
Fluorescent Tagging and Detection
These compounds are also valuable in fluorescence-based detection methods. They have been used to develop fluorescent probes for detecting various biomolecules and ions. For instance, modifications of the 4-nitro-N-(2-phenylphenyl)-2,1,3-benzoxadiazol-7-amine structure have been used to create sensitive probes for detecting metal ions like mercury, offering a rapid and visual method for ion detection (Wang et al., 2013).
Application in Biological Studies
These compounds have significant applications in biological research, particularly in studying cell structures and functions. For example, they have been utilized in the visualization of lysosomes within live cells, offering a cost-effective and efficient alternative to more expensive commercial lysosomal probes (Ishiguro et al., 2008). This type of application is crucial in cellular biology, as it aids in understanding cellular processes and the effects of various compounds on cell health and function.
Pharmaceutical and Drug Development
The derivatives of 4-nitro-N-(2-phenylphenyl)-2,1,3-benzoxadiazol-7-amine play a critical role in pharmaceutical research, particularly in the development and analysis of drugs. Their properties as derivatization agents in chromatography facilitate the precise measurement and identification of drug components. This is especially important in the quality control and formulation stages of drug development. Additionally, the use of these compounds in fluorescent tagging contributes to the study of drug interactions at the molecular level, helping to understand how drugs interact with biological systems (Toyo’oka et al., 1991).
Environmental Monitoring
These compounds are also used in environmental monitoring, especially in the detection of pollutants and contaminants. The ability of these compounds to react with specific environmental contaminants allows for sensitive detection methods, which are crucial in monitoring and maintaining environmental health and safety. This application is particularly relevant in the detection of nitro compounds, which are common environmental pollutants (Nasrollahzadeh et al., 2020).
Safety And Hazards
This would involve a discussion of the compound’s toxicity, its potential health effects, and the precautions that should be taken when handling it.
Future Directions
This would involve a discussion of the potential future research directions involving the compound. This could include potential applications, modifications, or investigations into its mechanism of action.
properties
IUPAC Name |
4-nitro-N-(2-phenylphenyl)-2,1,3-benzoxadiazol-7-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O3/c23-22(24)16-11-10-15(17-18(16)21-25-20-17)19-14-9-5-4-8-13(14)12-6-2-1-3-7-12/h1-11,19H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMJPYSQOCBYMCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC3=CC=C(C4=NON=C34)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60385481 | |
Record name | 4-nitro-N-(2-phenylphenyl)-2,1,3-benzoxadiazol-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60385481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-nitro-N-(2-phenylphenyl)-2,1,3-benzoxadiazol-7-amine | |
CAS RN |
413611-93-5 | |
Record name | 4-nitro-N-(2-phenylphenyl)-2,1,3-benzoxadiazol-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60385481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 413611-93-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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